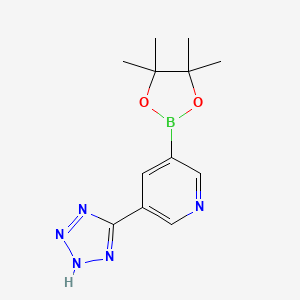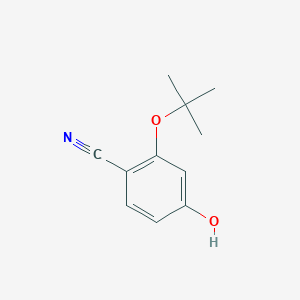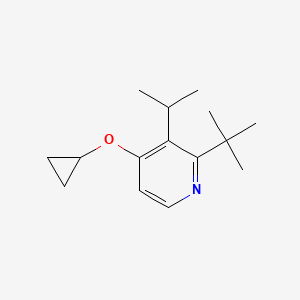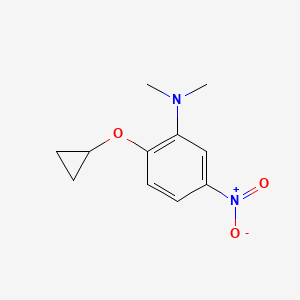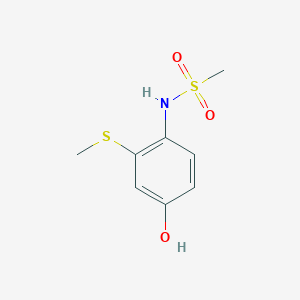
5-Cyclopropoxy-2-methoxy-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position, a methoxy group at the 2-position, and an N-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methoxy-N-methylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Cyclopropanation: Introduction of the cyclopropoxy group at the 5-position can be achieved through cyclopropanation reactions using appropriate reagents.
Methoxylation: The methoxy group is introduced at the 2-position using methoxylation reactions.
N-Methylation: The final step involves N-methylation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-methoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylnicotinamide: A primary metabolite of nicotinamide with various biological activities.
N-Methyl-2-pyridone-5-carboxamide: A metabolite of 1-methylnicotinamide with distinct properties.
Uniqueness
5-Cyclopropoxy-2-methoxy-N-methylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)9-5-8(16-7-3-4-7)6-13-11(9)15-2/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
YXZANECSEIXUGN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(N=CC(=C1)OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


